molecular formula C15H18N2O3 B12577475 1-Oxa-7-azaspiro[4.4]nonane-8-carboxamide, 6-oxo-7-(phenylmethyl)-, (5R,8R)-rel-

1-Oxa-7-azaspiro[4.4]nonane-8-carboxamide, 6-oxo-7-(phenylmethyl)-, (5R,8R)-rel-

Cat. No.: B12577475
M. Wt: 274.31 g/mol
InChI Key: YGJBFXOQSUFTNX-WPZCJLIBSA-N
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Description

1-Oxa-7-azaspiro[44]nonane-8-carboxamide, 6-oxo-7-(phenylmethyl)-, (5R,8R)-rel- is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 1-Oxa-7-azaspiro[4.4]nonane-8-carboxamide, 6-oxo-7-(phenylmethyl)-, (5R,8R)-rel- involves multiple steps, typically starting with the formation of the spirocyclic core. Common synthetic routes include:

    Cyclization Reactions: Utilizing cyclization reactions to form the spirocyclic structure.

    Amidation: Introducing the carboxamide group through amidation reactions.

    Benzylation: Adding the phenylmethyl group via benzylation reactions.

Industrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

1-Oxa-7-azaspiro[4.4]nonane-8-carboxamide, 6-oxo-7-(phenylmethyl)-, (5R,8R)-rel- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxo group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Oxa-7-azaspiro[4.4]nonane-8-carboxamide, 6-oxo-7-(phenylmethyl)-, (5R,8R)-rel- has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: Used in studies to understand its interaction with biological targets and pathways.

    Industrial Applications: Its derivatives are investigated for use in various industrial processes, including as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-Oxa-7-azaspiro[4.4]nonane-8-carboxamide, 6-oxo-7-(phenylmethyl)-, (5R,8R)-rel- involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-Oxa-7-azaspiro[4.4]nonane-8-carboxamide, 6-oxo-7-(phenylmethyl)-, (5R,8R)-rel- include other spirocyclic molecules such as:

  • 1-Oxa-7-azaspiro[4.4]nonane
  • 3-Oxo-1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid tert-butyl ester
  • 7-Oxa-1-thia-4-azaspiro[4.4]nonane

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 1-Oxa-7-azaspiro[4.4]nonane-8-carboxamide, 6-oxo-7-(phenylmethyl)-, (5R,8R)-rel- lies in its specific functional groups and the resulting biological activity.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

(5R)-7-benzyl-6-oxo-1-oxa-7-azaspiro[4.4]nonane-8-carboxamide

InChI

InChI=1S/C15H18N2O3/c16-13(18)12-9-15(7-4-8-20-15)14(19)17(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,16,18)/t12?,15-/m1/s1

InChI Key

YGJBFXOQSUFTNX-WPZCJLIBSA-N

Isomeric SMILES

C1C[C@]2(CC(N(C2=O)CC3=CC=CC=C3)C(=O)N)OC1

Canonical SMILES

C1CC2(CC(N(C2=O)CC3=CC=CC=C3)C(=O)N)OC1

Origin of Product

United States

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